molecular formula C11H9FOS B8427557 1-(4-Fluorobenzo[b]thiophen-2-yl)propan-1-one

1-(4-Fluorobenzo[b]thiophen-2-yl)propan-1-one

Cat. No. B8427557
M. Wt: 208.25 g/mol
InChI Key: CGLAUNFTLHXPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzo[b]thiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C11H9FOS and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorobenzo[b]thiophen-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorobenzo[b]thiophen-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Fluorobenzo[b]thiophen-2-yl)propan-1-one

Molecular Formula

C11H9FOS

Molecular Weight

208.25 g/mol

IUPAC Name

1-(4-fluoro-1-benzothiophen-2-yl)propan-1-one

InChI

InChI=1S/C11H9FOS/c1-2-9(13)11-6-7-8(12)4-3-5-10(7)14-11/h3-6H,2H2,1H3

InChI Key

CGLAUNFTLHXPNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=CC=C2S1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromo-4-fluorobenzo[b]thiophene (3.0 g) in tetrahydrofuran (10 ml) was added dropwise under nitrogen at −60-−70° C. over 10 minutes to a stirred solution of n-butyllithium (2.5M solution in hexanes; 6.75 ml) in ether (30 ml), then the mixture was stirred at −70° C. for 30 minutes. A solution of N-methoxy-N-methylpropionamide (1.31 g) in tetrahydrofuran (10 ml) was added dropwise at −70° C. over 10 minutes, then the mixture was stirred at −70° C. for 5 hours and allowed to stand at ambient temperature for 12 hours. The mixture was quenched by the addition of saturated aqueous ammonium chloride solution (40 ml), then the organic layer was separated, washed with saturated aqueous sodium chloride solution (40 ml), dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by flash chromatography over silica using a 10:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 1-(4-fluorobenzo[b]thiophen-2-yl)propan-1-one (0.54 g) as a colourless solid which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.75 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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